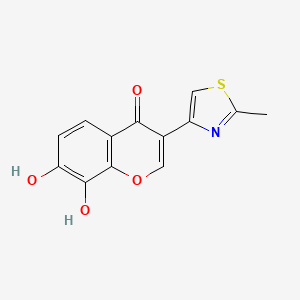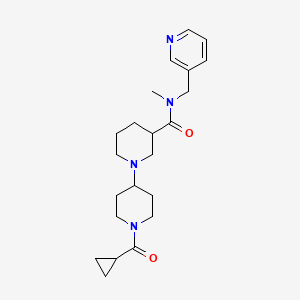
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, commonly known as 'thiolutin', is a natural product derived from Streptomyces bacteria. It has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Due to its unique chemical structure, thiolutin has been a subject of interest for scientists in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of thiolutin is not fully understood. However, it has been proposed that thiolutin exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Thiolutin has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
Thiolutin has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Thiolutin has also been found to inhibit the activity of HDACs, leading to the upregulation of several genes involved in cell cycle regulation and apoptosis. In addition, thiolutin has been found to inhibit the activity of NF-κB, leading to the downregulation of several genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiolutin has several advantages as a research tool. It is a natural product, which makes it a useful tool for studying the structure-activity relationships of bioactive compounds. Thiolutin is also relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanism of action of bioactive compounds. However, thiolutin has several limitations as a research tool. It is a complex molecule, which makes it difficult to modify and optimize for specific biological activities. In addition, thiolutin has several potential toxicities, which make it difficult to use in vivo.
Direcciones Futuras
Thiolutin research has several future directions. One direction is to optimize the synthesis and purification methods to increase yields and purity. Another direction is to study the structure-activity relationships of thiolutin and its analogs to identify more potent and selective bioactive compounds. In addition, future research could focus on the development of thiolutin-based drugs for the treatment of cancer and other diseases. Finally, future research could focus on the development of new methods for the delivery of thiolutin and other bioactive compounds to target tissues.
Métodos De Síntesis
Thiolutin can be synthesized by fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the product is extracted from the culture broth. Several methods have been developed for the purification of thiolutin, including column chromatography and preparative HPLC.
Aplicaciones Científicas De Investigación
Thiolutin has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Thiolutin has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, thiolutin has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Propiedades
IUPAC Name |
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-6-14-9(5-19-6)8-4-18-13-7(11(8)16)2-3-10(15)12(13)17/h2-5,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYMIWOVFQGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875303 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)

![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)
![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[({[1-(hydroxymethyl)cyclobutyl]methyl}amino)methyl]piperidin-2-one](/img/structure/B5498662.png)

![4-[2-(4-fluorophenyl)morpholin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5498667.png)